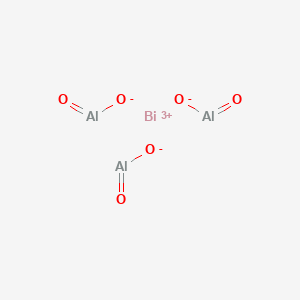

Bismuth(3+) tris(oxoalumanolate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bismuth(3+) tris(oxoalumanolate) is a complex compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is formed by the reaction between bismuth nitrate and aluminum nitrate in the presence of a reducing agent. Bismuth(3+) tris(oxoalumanolate) has been studied for its potential use in various fields, including medicine, electronics, and catalysis. In

Scientific Research Applications

Synthesis of Organic Compounds

Bismuth(3+) tris(oxoalumanolate): plays a crucial role in the synthesis of various organic compounds. It’s used to introduce bismuth into organic molecules, which can significantly alter their chemical properties and reactivity. This is particularly useful in the synthesis of pharmaceuticals and agrochemicals, where bismuth-containing compounds have shown enhanced biological activity .

Structural Studies

The compound is also instrumental in structural studies. Researchers utilize it to study the coordination chemistry of bismuth, which helps in understanding the bonding and structure of bismuth-containing complexes. This knowledge is essential for designing new materials with desired properties .

Catalysis

In catalysis, Bismuth(3+) tris(oxoalumanolate) serves as a catalyst or catalyst precursor for various organic reactions. Its unique electronic structure allows it to facilitate reactions that are challenging for other catalysts, making it valuable in industrial processes .

Biomedical Applications

The biomedical field benefits from the compound’s antiseptic and antimicrobial properties. It’s being researched for use in wound dressings, coatings for medical devices, and even in cancer therapy as a part of bismuth-based nanoparticles .

Environmental Remediation

Bismuth compounds are known for their low toxicity and are being explored for environmental remediation applicationsBismuth(3+) tris(oxoalumanolate) , in particular, is studied for its ability to remove pollutants from water and soil, offering a greener alternative to more hazardous substances .

Material Science

Lastly, in material science, this compound is used to create novel materials with unique optical, electronic, or magnetic properties. These materials have potential applications in electronics, photonics, and as sensors .

Mechanism of Action

Target of Action

Bismuth compounds are known to have broad antimicrobial, anti-leishmanial, and anti-cancer properties . They have been used primarily to treat ulcers caused by Helicobacter pylori and other gastrointestinal ailments . .

Mode of Action

Some studies suggest that bismuth ions interact with the cysteine residues of the target protein and interfere with the sulfur-containing metal-binding site . .

Biochemical Pathways

Bismuth compounds are known to affect various biochemical pathways. For instance, they can inhibit the growth of H. pylori by disrupting enzyme function, attenuating ROS defense, disrupting intracellular iron metabolism, and reducing bacterium-host cell adhesion

Pharmacokinetics

Bismuth compounds are known to have low solubility in aqueous solutions, which contributes to their low bioavailability . The elimination of bismuth from the body takes place via the urinary and fecal routes . .

Result of Action

The result of the action of bismuth compounds can vary depending on the specific compound and its target. For instance, bismuth compounds can lead to the eradication of H. pylori infection, providing relief from gastrointestinal ailments . .

Action Environment

The action of bismuth compounds can be influenced by various environmental factors. For instance, the presence of certain compounds with (hydr)oxy or sulfhydryl groups can influence the solubility of bismuth compounds . .

properties

IUPAC Name |

bismuth;oxido(oxo)alumane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Al.Bi.6O/q;;;+3;;;;3*-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWSUTHPTOGDVHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

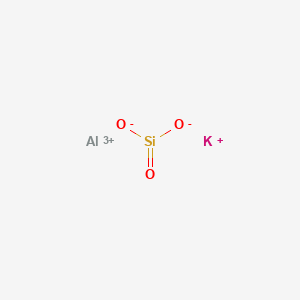

[O-][Al]=O.[O-][Al]=O.[O-][Al]=O.[Bi+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al3BiO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30618975 |

Source

|

| Record name | Bismuth(3+) tris(oxoalumanolate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bismuth(3+) tris(oxoalumanolate) | |

CAS RN |

308796-32-9 |

Source

|

| Record name | Bismuth(3+) tris(oxoalumanolate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Propanol, 1-chloro-3-[(1-methylethyl)amino]-, hydrochloride](/img/structure/B1591968.png)

![1-[Pyrrolidin-1-ium-1-ylidene(pyrrolidin-1-yl)methoxy]pyridin-2-one hexafluorophosphate](/img/structure/B1591976.png)